molecular formula C8H13ClN2 B3021159 2-Ethylphenylhydrazine hydrochloride CAS No. 58711-02-7

2-Ethylphenylhydrazine hydrochloride

Cat. No. B3021159
CAS RN: 58711-02-7
M. Wt: 172.65 g/mol
InChI Key: HBHPTOKYVGZBAJ-UHFFFAOYSA-N
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Description

2-Ethylphenylhydrazine hydrochloride is a chemical compound synthesized from 2-ethylaniline. It is an intermediate that can be used in various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. The hydrochloride salt form enhances its stability and solubility, making it suitable for use in different reaction conditions .

Synthesis Analysis

The synthesis of this compound has been optimized using a continuous-flow reactor, which offers an efficient and rapid production method. The process involves the in situ generation of a diazonium salt intermediate from 2-ethylaniline, followed by a temperature-programmed reduction with sodium sulfite. This method significantly reduces the total residence time to less than 31 minutes and achieves a high yield of 94%. The continuous-flow system enhances mass and heat transfer, leading to improved reaction efficiency. Additionally, the purification process is simplified by extracting impurities in situ, which streamlines the overall synthesis .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds such as coordination compounds of ethylhydrazine and their crystal structures have been studied. For instance, ethylhydrazine forms complexes with metals like cobalt and nickel, and the molecular structure of these complexes has been determined using spectroscopic evidence and X-ray crystallography. These studies provide insights into the coordination chemistry of hydrazine derivatives and can indirectly inform the structural considerations of this compound .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, arylhydrazine hydrochlorides have been used in biphasic radical arylation reactions with dioxygen from air to prepare substituted 2-aminobiphenyls. These reactions exhibit high regioselectivity, especially for anilines with donor substituents. Such reactions demonstrate the reactivity of hydrazine derivatives in oxidative conditions and their potential for creating complex aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the synthesis paper implies that the hydrochloride salt form is likely to have good solubility in water, which is beneficial for its extraction and purification. The stability of the compound in its salt form also suggests that it can be stored and handled with relative ease, which is advantageous for its use in various chemical syntheses.

Scientific Research Applications

1. Synthesis Processes

2-Ethylphenylhydrazine hydrochloride plays a crucial role in various synthesis processes. An efficient process for synthesizing this compound involves a continuous-flow reactor, achieving a 94% yield. This method benefits from improved mass and heat transfer, reducing the total residence time to less than 31 minutes (Yu et al., 2015). Additionally, this compound is a key starting material for the nonsteroidal anti-inflammatory drug etodolac. An optimized process has been developed for synthesizing 7-ethyltryptophol, another critical component for etodolac, starting from commercially available this compound (Iosr Journals, Vinodkumar & Hemant, 2013).

2. Chemical Analysis and Derivatization

This compound serves as a derivatization agent in chemical analysis. It is used in the derivatization of carboxylic acids, aldehydes, and ketones in industrial and biological samples. This enables their separation and detection using high-performance liquid chromatography and diode array detection, with further identification possible through atmospheric pressure chemical ionisation mass spectrometry (Peters et al., 2004).

3. Novel Synthesis Technology

There is ongoing research in novel synthesis technologies involving this compound. For instance, a study focused on improving the synthesis process of 7-ethyltryptophol, an intermediate for etodolac, from o-ethylphenylhydrazine hydrochloride. The study proposed various improvements to increase yield and purity, indicating potential for industrial-scale production (Wei-ke, 2010).

4. Corrosion Inhibition

Hydroxy phenyl hydrazides, including this compound derivatives, have been studied for their role as corrosion inhibitors. These compounds are environmentally friendly and demonstrate protective ability against corrosion of mild steel in acidic mediums. This research highlights the potential of these compounds in industrial applications (Singh et al., 2021).

Safety and Hazards

2-Ethylphenylhydrazine hydrochloride is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is suspected of causing cancer and may cause serious eye damage and an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Relevant Papers The synthesis of this compound has been described in several papers . These papers discuss the use of a continuous-flow reactor from 2-ethylaniline, yielding a 94% product . The main steps in this synthesis involve the generation of a diazonium salt intermediate in situ and the temperature-programmed reduction by sodium sulfite in the tandem loop reactor .

properties

IUPAC Name

(2-ethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHPTOKYVGZBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19398-06-2
Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19398-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58711-02-7, 19398-06-2
Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58711-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethylphenylhydrazine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ethylphenylhydrazine hydrochloride
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Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1)
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Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?)
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Ethyl phenyl hydrazine hydrochloride
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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